molecular formula C10H14ClN B13125229 3-Cyclopropyl-2-methyl-phenylamine hydrochloride

3-Cyclopropyl-2-methyl-phenylamine hydrochloride

Cat. No.: B13125229
M. Wt: 183.68 g/mol
InChI Key: KXWVDXBVYGIKOV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methylaniline hydrochloride is an organic compound with a unique structure that includes a cyclopropyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methylaniline hydrochloride typically involves the cyclopropylation of aniline derivatives. One common method is the reaction of 2-methylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropyl group.

Industrial Production Methods

Industrial production of 3-Cyclopropyl-2-methylaniline hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into cyclopropyl-2-methylbenzylamine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro-3-cyclopropyl-2-methylaniline.

    Reduction: Cyclopropyl-2-methylbenzylamine.

    Substitution: Halogenated or nitrated derivatives of 3-Cyclopropyl-2-methylaniline hydrochloride.

Scientific Research Applications

3-Cyclopropyl-2-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylaniline: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the aromatic ring, leading to distinct applications and reactions.

    3-Cyclopropyl-2-nitroaniline:

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

3-cyclopropyl-2-methylaniline;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-7-9(8-5-6-8)3-2-4-10(7)11;/h2-4,8H,5-6,11H2,1H3;1H

InChI Key

KXWVDXBVYGIKOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C2CC2.Cl

Origin of Product

United States

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